Doisynolic acid

Description

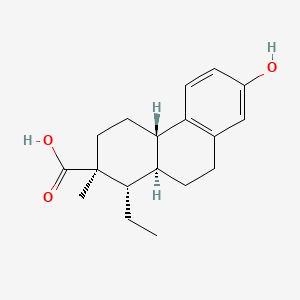

Structure

2D Structure

3D Structure

Properties

CAS No. |

482-49-5 |

|---|---|

Molecular Formula |

C18H24O3 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(1S,2S,4aS,10aR)-1-ethyl-7-hydroxy-2-methyl-3,4,4a,9,10,10a-hexahydro-1H-phenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C18H24O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h5,7,10,14-16,19H,3-4,6,8-9H2,1-2H3,(H,20,21)/t14-,15-,16+,18+/m1/s1 |

InChI Key |

GEGYYIFBFKSCPK-CBZIJGRNSA-N |

SMILES |

CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O |

Isomeric SMILES |

CC[C@H]1[C@@H]2CCC3=C([C@H]2CC[C@]1(C)C(=O)O)C=CC(=C3)O |

Canonical SMILES |

CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O |

Synonyms |

doisynolic acid |

Origin of Product |

United States |

Ii. Biological Activity and Estrogenic Profile of Doisynolic Acid

Overview of Estrogenic Potency in Experimental Models

Doisynolic acid and its derivatives, particularly (±)-Z-bisdehydrothis compound [(±)-Z-BDDA], have demonstrated high estrogenic potency in animal studies in vivo, positioning them among the most potent estrogenic compounds tested wikipedia.orgoup.comoup.com. This high in vivo activity has been observed across various experimental models wikipedia.orgoup.comoup.com. For instance, (±)-Z-BDDA has shown high estrogenic potency in assays researchgate.net. The levorotatory isomer of bisdehydrothis compound is particularly potent in vivo, while the dextrorotatory isomer is inactive wikipedia.org.

The Binding-Activity Paradox: Discrepancy between In Vitro Receptor Affinity and In Vivo Efficacy

A notable characteristic of this compound derivatives, such as (±)-Z-BDDA, is the significant discrepancy between their low affinity for estrogen receptors (ERs) in in vitro binding assays and their high estrogenic potency observed in vivo oup.comoup.comresearchgate.netnih.govnih.gov. While potent estrogens typically show high affinity for ER preparations in vitro, (±)-Z-BDDA competes only weakly with estradiol (B170435) (E2) oup.comoup.com. This paradox, where a compound is highly active in vivo yet binds poorly to ERs, has been extended to include both ERα and ERβ oup.comoup.comresearchgate.net.

Studies investigating this paradox have explored potential explanations. One hypothesis is that the carboxylic acid group of Z-BDDA might be modified in vivo to an ester or amide, leading to increased activity oup.comnih.govresearchgate.net. Synthesis of the methyl ester derivative of Z-BDDA showed a significant increase in relative binding affinity (RBA) for both ERα and ERβ compared to the parent compound (approximately 14- and 20-fold, respectively) oup.comnih.gov. However, this increased affinity did not translate to increased reporter gene expression in cell culture assays oup.comoup.comnih.gov. Conversely, the amide derivative showed a decrease in RBA compared to the parent compound oup.comoup.comnih.gov.

Further research into the role of the carboxylic acid group suggests that the ionization state might affect receptor binding oup.com. Competitive binding reactions performed at lower pH (6.5) showed increased relative binding affinities to both ERs compared to E2, while those at elevated pH (8.0) showed a decrease oup.com. This pH-dependent binding is consistent with a model where the undissociated carboxylic acid form of BDDA binds to ERs with affinity potentially equal to or exceeding that of estradiol, aligning with its high in vivo potency oup.comoup.comnih.gov. The alcohol derivative, BDD-OH, also demonstrated high affinity and increased activity in gene expression assays oup.comoup.comnih.gov.

The persistence of the activity-binding paradox, even with studies on ERβ, suggests the need for further investigation into in vivo metabolic and pharmacokinetic processes and the continued consideration of alternative mechanisms of action researchgate.net.

Here is a table summarizing some of the binding and activity data for Z-BDDA and its derivatives:

| Compound | Relative Binding Affinity (RBA) ERα (vs E2) | Relative Binding Affinity (RBA) ERβ (vs E2) | Gene Activation (ERα) | Gene Activation (ERβ) | In Vivo Potency |

| (±)-Z-BDDA | Low (e.g., ~0.008) oup.com | Low (e.g., ~0.003) oup.com | Low oup.com | Low oup.com | High oup.comoup.comresearchgate.net |

| (±)-Z-BDDA Methyl Ester | Increased (~14x parent) oup.comnih.gov | Increased (~20x parent) oup.comnih.gov | No increase oup.comoup.comnih.gov | No increase oup.comoup.comnih.gov | Not specified |

| (±)-Z-BDDA Amide | Decreased (~4x lower than parent) oup.comoup.comnih.gov | Decreased (~4x lower than parent) oup.comoup.comnih.gov | Poorer than parent oup.com | Poorer than parent oup.com | Not specified |

| BDD-OH | High Affinity oup.comoup.comnih.gov | Not specified | Increased oup.comoup.comnih.gov | Not specified | Not specified |

| (-)-Z-BDDA | ~6% (competition), 1.7% (direct) researchgate.net | ~7% (competition), 1.5% (direct) researchgate.net | Agonist (EC50 ~0.3nM) researchgate.net | Agonist (EC50 ~5nM) researchgate.net | High researchgate.net |

| (+)-Z-BDDA | ~0.08% (competition), 0.3% (direct) researchgate.net | ~0.2% (both assays) researchgate.net | Little to no activity researchgate.net | Minimal activity researchgate.net | Lower than (-) isomer wikipedia.orgresearchgate.net |

Note: RBA values are approximate and can vary depending on the specific experimental conditions.

Selective Estrogen Receptor Modulator (SERM) Characteristics

In addition to their potent estrogenic activity, in vivo analyses of (±)-Z-BDDA and its separated enantiomers have revealed selective estrogen receptor modulator (SERM) activity oup.comnih.gov. This indicates that these compounds can exhibit tissue-specific effects, acting as agonists in some tissues and potentially antagonists or having no effect in others, depending on the context and dosage researchgate.net. The unique tissue-specific spectrum of activities of Z-BDDA is distinct from that of estradiol oup.com. Studies have suggested potential therapeutic applications for (+)-Z-BDDA in areas such as weight regulation and metabolic syndrome, further highlighting its SERM characteristics oup.comnih.gov.

Iii. Mechanisms of Action and Receptor Interactions of Doisynolic Acid

Estrogen Receptor (ER) Binding and Transactivation Studies

Estrogen receptors, members of the nuclear receptor superfamily, mediate the physiological effects of estrogens by acting as transcription factors that regulate gene expression. nih.govmdpi.com There are two primary subtypes of estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), encoded by distinct genes. mdpi.combioinformation.net

Direct Interaction with Estrogen Receptors Alpha (ERα) and Beta (ERβ)

Doisynolic acid and its derivatives have been shown to interact directly with both ERα and ERβ. oup.comnih.gov Studies utilizing competitive binding assays have demonstrated that while these compounds do bind to both receptor subtypes, their affinity is generally low compared to the natural hormone, 17β-estradiol (E2). oup.comnih.govnih.gov For instance, one study indicated that the relative affinity of (-)-Z-bisdehydrothis compound for ERα was approximately 6% by competition assay and 1.7% by direct binding assay relative to E2 (100%). researchgate.net For ERβ, the affinity of (-)-Z-bisdehydrothis compound was approximately 7% by competition assay and 1.5% by direct assay relative to E2. researchgate.net The (+)-isomer generally showed lower affinity than the (-)-isomer. researchgate.net

Data from competitive binding assays illustrating the relative binding affinities of (-)-Z-bisdehydrothis compound for ERα and ERβ compared to 17β-estradiol (E2):

| Compound | ERα Relative Binding Affinity (%) (Competition Assay) | ERα Relative Binding Affinity (%) (Direct Binding Assay) | ERβ Relative Binding Affinity (%) (Competition Assay) | ERβ Relative Binding Affinity (%) (Direct Binding Assay) |

| 17β-Estradiol (E2) | 100 | 100 | 100 | 100 |

| (-)-Z-Bisdehydrothis compound | ~6 | ~1.7 | ~7 | ~1.5 |

| (+)-Z-Bisdehydrothis compound | ~0.08 | ~0.3 | ~0.2 | ~0.2 |

Ligand Activity in Reporter Gene Assays

Reporter gene assays are in vitro methods used to assess the ability of a compound to activate or repress gene transcription mediated by a specific receptor, such as ERs. europa.eu These assays typically involve cells transfected with a reporter gene linked to an estrogen-responsive element (ERE) and an expression vector for the ER subtype of interest. europa.eupsu.edu this compound derivatives have been shown to function as ligands for ERs in such assays, demonstrating their ability to modulate ER-mediated gene expression. oup.comnih.gov These compounds can induce transcriptional activation, indicating their agonist activity on ERα and ERβ. oup.comnih.gov However, similar to the binding studies, the activity observed in reporter gene assays for some derivatives, like Z-bisdehydrothis compound, may not always directly correlate with their high in vivo potency, further highlighting the binding-activity paradox. oup.comresearchgate.net

Role of the Carboxylic Acid Moiety in ER Binding

The presence of a carboxylic acid moiety is a distinguishing feature of this compound derivatives among many estrogenic compounds. oup.com Research suggests that the ionization state of this carboxylic acid group significantly influences the binding affinity of these compounds to ERs. oup.comoup.com Studies comparing the binding of the carboxylic acid form to ester and amide derivatives have provided insights into the role of this group. oup.comoup.com For example, the methyl ester derivative of Z-bisdehydrothis compound showed a marked increase in binding affinity for both ERα and ERβ compared to the parent carboxylic acid. oup.comoup.com This suggests that the uncharged carboxylic acid form, rather than the charged carboxylate, is more likely to interact favorably with the hydrophobic ligand-binding pockets of the ERs. oup.com

Data illustrating the influence of the carboxylic acid moiety modification on relative binding affinity to ERα and ERβ (relative to the parent compound (±)-Z-BDDA):

| Compound | ERα Relative Binding Affinity (Fold Change vs. (±)-Z-BDDA) | ERβ Relative Binding Affinity (Fold Change vs. (±)-Z-BDDA) |

| (±)-Z-Bisdehydrothis compound ((±)-Z-BDDA) | 1 (Reference) | 1 (Reference) |

| (±)-Z-BDDA Methyl Ester | ~14 | ~20 |

| (±)-Z-BDDA Amide | ~0.25 (Approximately 4-fold decrease) | ~0.25 (Approximately 4-fold decrease) |

Influence of pH on ER Binding Affinity

The pH of the environment can affect the ionization state of the carboxylic acid group of this compound derivatives, thereby influencing their binding affinity to ERs. Studies evaluating the effect of pH on the binding of Z-bisdehydrothis compound to ERα and ERβ have shown a pH-dependent change in relative binding affinity. oup.comoup.comresearchgate.net Lower pH conditions, where the carboxylic acid is more likely to be in its undissociated (uncharged) form, resulted in increased relative binding affinities to both receptors compared to higher pH conditions where the carboxylate form is more prevalent. oup.comoup.com This observation supports the hypothesis that the undissociated carboxylic acid form is crucial for favorable interaction with the ER ligand-binding domain. oup.comdntb.gov.ua

Exploration of Potential Estrogen Receptor-Independent Mechanisms

Despite their ability to interact with ERs, the notable discrepancy between the low in vitro binding affinity and high in vivo potency of this compound derivatives suggests the potential involvement of ER-independent mechanisms in their biological activities. oup.comresearchgate.netoup.comnih.gov This binding-activity paradox has led to the hypothesis that alternative pathways or interactions may contribute to their observed estrogenic effects. oup.comresearchgate.net

Interaction with Alternative Steroid-Binding Proteins

One potential area of investigation for ER-independent mechanisms involves the interaction of this compound derivatives with alternative steroid-binding proteins. While the primary focus has been on ERα and ERβ, other proteins capable of binding steroids could potentially play a role in the distribution, metabolism, or cellular response to these compounds. nih.govwikidoc.org Although specific alternative steroid-binding proteins for this compound are not extensively detailed in the provided search results, the possibility of such interactions remains a consideration in fully understanding their complex pharmacological profile and the observed binding-activity paradox. oup.comnih.govwikidoc.org

Involvement of Non-Genomic Pathways

Estrogenic compounds, including this compound and its derivatives, can exert both rapid, non-genomic effects and slower, genomic effects on target cells. researchgate.net While genomic effects involve transcriptional and translational changes over hours, non-genomic effects can trigger signal transduction pathways within seconds. researchgate.net Although this compound shows relatively low affinity for classical estrogen receptors (ERs) in in vitro binding assays, it exhibits significant estrogenic potency in vivo. oup.comoup.comnih.govnih.gov This discrepancy suggests the involvement of alternative molecular mechanisms, potentially including non-genomic pathways. nih.gov Studies indicate that some xenoestrogens can induce estrogenic phenotypes with or without involving ERs, and their effects may involve interactions with various steroid-binding protein pathways. oup.comnih.gov The precise details of this compound's involvement in specific non-genomic pathways require further investigation.

Molecular Signaling Pathways Modulated by this compound and its Derivatives

This compound derivatives, such as (+)-Z-bisdehydrothis compound ((+)-Z-BDDA), have been shown to influence several molecular signaling pathways, particularly those involved in metabolism. nih.govresearchgate.net These effects may contribute to the observed biological activities of these compounds, such as the attenuation of weight gain and improvement of metabolic parameters in animal models. nih.govresearchgate.net

Regulation of Hepatic AMP-activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a crucial regulator of energy metabolism, particularly in the liver, where it controls fatty acid oxidation, lipogenesis, cholesterol synthesis, and glucose production. nih.gov Research has demonstrated that treatment with (+)-Z-BDDA leads to a marked increase in hepatic AMPK phosphorylation in female obese Zucker rats. nih.govresearchgate.net This phosphorylation indicates activation of AMPK. nih.gov While not a direct measure of fatty acid oxidation, this finding is consistent with an induction of mitochondrial fatty acid oxidation. nih.gov The induction of hepatic AMPK phosphorylation by (+)-Z-BDDA was found to be nearly 40% in treated rats compared to controls, without changes in total AMPK levels. nih.gov

Data Table: Hepatic AMPK Phosphorylation in Female Obese Zucker Rats

| Treatment Group | Hepatic AMPK Phosphorylation (% of Control) | Statistical Significance (vs. Control) |

| Control | 100 | - |

| (+)-Z-BDDA | ~140 | P < 0.05 |

*Data based on findings in female Obese Zucker rats treated with (+)-Z-BDDA. nih.govresearchgate.net

Influence on Peroxisome Proliferator-Activated Receptor-α (PPARα)

Peroxisome Proliferator-Activated Receptor-α (PPARα) is a nuclear receptor that plays a key role in regulating the expression of genes involved in fatty acid oxidation. nih.gov Studies have shown that treatment with (+)-Z-BDDA induces the expression of PPARα in the liver of obese rodents. nih.govresearchgate.net This induction of PPARα is considered a key regulator of fatty acid oxidation and is indicative of enhanced energy and substrate metabolism. nih.govresearchgate.net

Modulation of Carnitine Palmitoyltransferase-1 (CPT1) Expression

Carnitine Palmitoyltransferase-1 (CPT1) is a rate-limiting enzyme in the fatty acid oxidation pathway, responsible for the transport of fatty acids into the mitochondria for breakdown. nih.gov Research indicates that (+)-Z-BDDA treatment leads to increased expression of CPT1 in the liver of obese rodents. nih.govresearchgate.net The modulation of CPT1 expression by (+)-Z-BDDA further supports its influence on enhancing fatty acid utilization, which may contribute to its effects on energy expenditure and weight management. nih.govresearchgate.net

Iv. Stereochemistry and Isomeric Activity of Doisynolic Acid

Identification and Characterization of Stereoisomers

Doisynolic acid can exist in several stereoisomeric forms due to the arrangement of substituents around its chiral centers and the potential for geometric isomerism.

A key aspect of this compound stereochemistry is the presence of cis and trans isomers, particularly concerning the configuration at specific ring junctions or across double bonds if present in related structures. The (±)-cis-doisynolic acid has been noted for its high estrogenic activity. shu.ac.uk The synthesis of this compound and its analogues often involves routes that can lead to mixtures of cis and trans isomers, requiring specific methods for separation and characterization. rsc.org For instance, fluorine-substituted analogs of both trans-doisynolic acid (with the natural 14α-hydrogen configuration) and the more active cis-doisynolic acid (with the unnatural 14β-hydrogen configuration) have been prepared to study their in vivo behavior. nih.gov

While the primary structure of this compound is a seco-steroid lacking the intact steroid ring system nih.gov, discussions in the literature sometimes refer to "series" or configurations that relate back to the steroid nomenclature, particularly in the context of its origin from estrone (B1671321). The total synthesis of estrone, which can involve this compound intermediates, highlights the complexity of stereoisomers, with up to 16 possible stereoisomers being a factor in synthetic strategies. annualreviews.organnualreviews.org Specific stereochemically homogeneous racemates, such as ketoester A, have been converted into "natural" (+)-doisynolic acid, obtainable from estrone, defining its complete stereochemistry. rsc.organnualreviews.org The configuration of ring junctions, such as the cis and trans fusion of rings C/D in related steroid structures, is crucial and impacts estrogenic activity. annualreviews.org

This compound, being a chiral molecule, exists as enantiomers (non-superimposable mirror images). These enantiomeric forms can exhibit differential biological activity due to the stereospecific nature of interactions with biological targets like the estrogen receptor. Studies on related estrogenic compounds, such as Z-bisdehydrodoisynolic acids (Z-BDDA), have explicitly investigated the effects of their (+), (-), and (±) forms. researchgate.net The separation of enantiomers, often achieved through techniques like chiral high-pressure liquid chromatography, is crucial for studying their individual activities. researchgate.net Research has shown that different enantiomers can have markedly different effects on reproductive organ weight and metabolic parameters in research models, indicating a selective interaction with estrogen receptors or related pathways. researchgate.net

A, B, C, and D Series Isomers

Comparative Biological Activity of this compound Stereoisomers

The biological activity of this compound stereoisomers varies significantly, particularly in their estrogenic potency and effects on target tissues.

Different stereoisomers of this compound exhibit varying degrees of estrogenic potency. The cis isomer is generally considered more estrogenically active than the trans isomer. nih.govgoogle.com Studies comparing the activity of different this compound derivatives and related compounds consistently show that stereochemistry plays a critical role in determining the magnitude of the estrogenic response. ebm-journal.orgacs.orgdntb.gov.uapublish.csiro.au For instance, in studies involving the initiation of implantation in research models, the effectiveness of different isomers and related compounds varied considerably. ebm-journal.org The structural nuances between isomers influence their binding to estrogen receptors and subsequent downstream effects. researchgate.netpsu.edu

Here is a table illustrating the concept of differential estrogenic activity among isomers, based on the information that the cis isomer is generally more active than the trans isomer:

| Isomer Type | Relative Estrogenic Activity |

|---|---|

| cis-Doisynolic Acid | Higher |

| trans-Doisynolic Acid | Lower |

Research using animal models has demonstrated isomer-specific effects of this compound on reproductive tissues. Studies involving fluorine-substituted this compound analogs in immature female rats showed distinct tissue distribution patterns and uptake in the uterus between the cis and trans isomers. nih.gov The cis isomer demonstrated significant uterine uptake, which was blockable by an unlabeled form of the isomer, suggesting receptor-mediated interaction. nih.gov Furthermore, investigations into the chronic effects of enantiomeric forms of related bisdehydrodoisynolic acids in male and female rats revealed that different enantiomers had distinct impacts on reproductive organ weight. researchgate.net For example, one enantiomer increased uterine weight, similar to estradiol (B170435), while the other did not, indicating selective estrogen receptor modulation. researchgate.net These findings underscore the importance of considering the specific stereochemistry when evaluating the biological actions of this compound and its analogs on reproductive tissues.

Differential Estrogenic Potency Among Isomers

Stereochemical Determinants of Estrogen Receptor Interaction

The interaction of this compound and its derivatives with estrogen receptors (ERs), specifically ER alpha (ERα) and ER beta (ERβ), is significantly influenced by their stereochemistry. While doisynolic acids are known for their high in vivo estrogenic potency, their binding affinity for the estrogen receptor is often reported as relatively low compared to estradiol nih.govnih.govnih.gov. This discrepancy between high in vivo potency and low in vitro binding affinity has been referred to as a "binding-activity paradox" oup.comoup.com.

Research into the stereochemical requirements for ER binding has revealed key insights. The estrogen receptor binding site is largely hydrophobic semanticscholar.org. For steroidal estrogens like estradiol, key interactions involve hydrogen bonds from the 3-hydroxyl group and the 17-beta hydroxyl group with specific amino acid residues in the receptor's ligand-binding domain plos.org. The phenolic hydroxyl group at the 3-position is considered particularly important for ER binding affinity, acting predominantly as a hydrogen bond donor plos.orgresearchgate.net.

This compound and its derivatives, being seco-steroids or open-ring analogues of estradiol, possess structural features that allow them to interact with the ER, including a phenolic hydroxyl group wikipedia.orgwikipedia.orgpsu.edu. However, the presence of a carboxylic acid group in this compound is unusual among potent estrogens and may negatively impact favorable interactions with the hydrophobic ligand-binding pocket of the ER oup.comoup.com. Studies suggest that the undissociated carboxylic acid form of bisdehydrothis compound (a related compound) might be the species that binds to ERs, with binding affinity being pH-dependent oup.comoup.com.

Stereoisomerism plays a crucial role in the activity of this compound derivatives. For example, bisdehydrothis compound has a levorotatory isomer that exhibits remarkably high potency, while its dextrorotatory isomer is inactive wikipedia.org. Similarly, studies on fluorinated this compound analogs, trans-doisynolic acid (with a natural 14α-hydrogen configuration) and the more active cis-doisynolic acid (with an unnatural 14β-hydrogen configuration), have shown differences in tissue distribution and uterine uptake in rats, despite fluorine substitution having little effect on ER binding affinity nih.gov. The cis isomer showed higher uptake in various tissues, including significant and increasing uterine uptake, which was blockable by excess unlabeled cis-doisynolic acid nih.gov.

While the direct binding affinity of doisynolic acids to the ER might be low, their high in vivo potency could be attributed to factors such as metabolic activation, exceptional persistence, binding to alternative receptor sites, or direct binding to nuclear receptor sites nih.govwikipedia.org. For instance, bisdehydrothis compound derivatives display relatively low affinity but disproportionately high in vivo potency, potentially due to transformation into more active metabolites wikipedia.org.

The relative binding affinity (RBA) of various compounds to estrogen receptors is typically determined using competitive binding assays, where the ability of a compound to compete with a radiolabeled estrogen (like [³H]-estradiol or [¹²⁵I]-iodo-17β-estradiol) for binding to the receptor is measured psu.edunih.gov. The RBA is calculated relative to estradiol (E2), which is assigned an RBA of 100 psu.edu. While specific RBA data for different stereoisomers of this compound itself were not extensively detailed in the search results, the principle of stereochemical influence is evident in related compounds like bisdehydrothis compound and the fluorinated this compound analogs wikipedia.orgnih.gov.

Data on the relative binding affinities of this compound derivatives to ERα and ERβ highlight the impact of structural modifications, including those that could arise from differences in stereochemistry or metabolism. For example, the methyl ester of Z-bisdehydrothis compound showed significantly increased RBA for both ERα and ERβ compared to the parent compound, although this did not translate to increased reporter gene expression oup.comoup.com.

| Compound | Relative Binding Affinity (RBA) for ERα (vs. Estradiol) | Relative Binding Affinity (RBA) for ERβ (vs. Estradiol) | Reference |

| This compound | Low (ca. 1-2% of estradiol) | Low (ca. 1-2% of estradiol) | nih.govnih.gov |

| (±)-Z-Bisdehydrothis compound | Binds poorly | Binds poorly | oup.comoup.com |

| (±)-Z-Bisdehydrothis compound methyl ester | Increased (~14x parent) | Increased (~20x parent) | oup.comoup.com |

| (±)-Z-Bisdehydrothis compound amide | Decreased (~4x parent) | Decreased (~4x parent) | oup.comoup.com |

V. Synthetic Methodologies and Derivative Research of Doisynolic Acid

Classical Synthesis via Alkaline Fusion of Steroidal Estrogens

The initial discovery and synthesis of doisynolic acid were closely linked to the degradation of steroidal estrogens under harsh alkaline conditions. The classical method for preparing this compound involves the alkaline fusion of estradiol (B170435) or estrone (B1671321) with a strong base, such as potassium hydroxide (B78521). wikipedia.orgdrugfuture.com This process leads to the scission of the D-ring of the steroid skeleton, resulting in the formation of the seco-steroid structure characteristic of this compound. wikipedia.orgresearchgate.net

Similarly, the alkaline fusion of equilenin (B1671562) or dihydroequilenin yields bisdehydrothis compound, a related compound that also exhibits potent estrogenic activity, with its levorotatory isomer being particularly potent. wikipedia.orgwikipedia.org Early studies in the 1930s and 1940s by researchers like MacCorquodale, Heer, and Miescher detailed the preparation of this compound through the alkali fusion of estrone. drugfuture.com The stereochemistry of this compound is complex, with sixteen possible isomers depending on the configuration at positions 1, 2, 4a, and 10a. drugfuture.com The synthesis of various racemic cis and trans isomers of the A and B series, as well as the cis isomer of the C series, was reported in the mid-20th century. drugfuture.com

Development of Novel Synthetic Approaches

Beyond the classical alkaline fusion, novel synthetic methodologies have been developed to access this compound and its analogues, often with specific research objectives such as radiolabeling or the exploration of structure-activity relationships.

Fluorination for Radiolabeling and Pharmacokinetic Studies

Fluorination of this compound derivatives has been explored to create radiolabeled probes for studying their in vivo behavior, tissue distribution, and pharmacokinetics. nih.gov Modification of synthetic routes, such as the D-ring haloform cleavage approach, has allowed for the introduction of fluorine, including the radioisotope fluorine-18 (B77423), at the carbon atom corresponding to C-16 in the parent estrones. nih.gov

Studies using [18F]fluorodoisynolic acids, specifically the trans and cis isomers (trans-[18F]FDA and cis-[18F]FDA), have revealed unusual tissue distribution patterns compared to typical high-affinity estrogen receptor ligands. For instance, trans-[18F]FDA showed low and nonselective uptake in estrogen target tissues like the uterus and slow clearance in immature female rats. nih.gov Cis-[18F]FDA, on the other hand, exhibited no apparent metabolism, with the majority of blood activity remaining as the unmetabolized radioligand for several hours. nih.gov These fluorinated analogues, while not proving useful for breast tumor imaging, have provided valuable insights into the distinct in vivo behavior of doisynolic acids. nih.gov

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Alcohols)

The carboxylic acid moiety at position 2 of this compound is a key structural feature that distinguishes it from classical steroids. Research has focused on synthesizing derivatives where this functional group is modified into esters, amides, or reduced to an alcohol to understand its role in biological activity and the observed binding-activity paradox. oup.com

Synthesis of the methyl ester and amide derivatives of bisdehydrothis compound (BDDA), a related this compound analogue, has been reported. The methyl ester was prepared, and the amide was synthesized by reacting the acid chloride of BDDA with ammonia. oup.com Reducing the carboxylic acid group of BDDA to the corresponding alcohol (BDD-OH) has also been achieved, for example, through reduction with LiAlH4. oup.com

These derivatives have been instrumental in investigating how modifications to the carboxylic acid group influence binding affinity to estrogen receptors and subsequent biological responses. oup.com

Preparation of Azasteroid Analogues

The synthesis of azasteroid analogues related to this compound involves incorporating a nitrogen atom into the phenanthrene (B1679779) skeleton. This area of research explores how the introduction of a heteroatom affects the molecule's structure, biological activity, and potential interactions with biological targets.

Studies have described the preparation of polyhydrobenzo[a]quinolizines, which serve as 8-aza analogues of this compound. cdnsciencepub.com Synthetic routes have involved the condensation of m-methoxyphenethylamine with methyl coumalate, followed by saponification to yield a pyridone derivative. cdnsciencepub.com Cyclization of this pyridone using reagents like phosphorus oxychloride, followed by catalytic reduction, has afforded racemic 3-carboxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizines. cdnsciencepub.com These synthetic efforts aim to create nitrogen-containing analogues that maintain some structural resemblance to this compound while possessing altered chemical and potentially biological properties. cdnsciencepub.com The synthesis of azasteroids as nitrogen analogs of steroids, including those related to estrogenic structures like this compound, has been a subject of interest for exploring their biological effects. mit.edu

Relationship between Chemical Modification and Biological Activity

The biological activity of this compound and its derivatives is intricately linked to their chemical structure and modifications. A notable characteristic of doisynolic acids, including bisdehydrothis compound (BDDA), is the apparent paradox between their relatively low in vitro binding affinity to estrogen receptors (ERs) and their high in vivo estrogenic potency. nih.govoup.comoup.com This contrasts with many other estrogenic compounds where in vitro binding affinity correlates well with in vivo activity. oup.com

Research into the carboxylic acid group has provided insights into this paradox. Studies with BDDA derivatives showed that the methyl ester had significantly increased binding affinity for both ERα and ERβ compared to the parent acid. oup.comoup.com However, this increased binding did not translate to increased reporter gene expression in cell-based assays. oup.comoup.com Conversely, the amide derivative showed a decrease in binding affinity. oup.com These findings suggest that the undissociated carboxylic acid form of BDDA is likely the species that binds to ERs, and its affinity may be comparable to or even exceed that of estradiol under physiological conditions, potentially explaining the high in vivo potency. oup.comoup.com The alcohol derivative (BDD-OH) also demonstrated high affinity and increased activity in gene expression assays. oup.comoup.com

These studies highlight that modifications to the carboxylic acid moiety can dramatically alter the binding characteristics and potentially the metabolic fate of these compounds, contributing to the observed in vivo effects. oup.com The presence of the carboxylic acid group is considered unique among a large set of estrogenic compounds and may play a crucial role in the distinct pharmacological profile of doisynolic acids. oup.com

The stereochemistry of this compound isomers also plays a significant role in their estrogenic potency, with certain isomers exhibiting higher activity than others. drugfuture.com The relationship between the structural features, including the configuration at different chiral centers and the presence of specific functional groups, and the ability to interact with estrogen receptors and elicit biological responses is a key aspect of structure-activity relationship studies for this compound derivatives. researchgate.net

Vi. Metabolic Pathways and Pharmacokinetic Studies of Doisynolic Acid in Research Models

Absorption and Distribution Characteristics in Experimental Systems

Studies involving fluorinated analogs of doisynolic acid, specifically trans-[18F]FDA and cis-[18F]FDA, in immature female rats have revealed distinct absorption and distribution patterns. researchgate.netnih.gov

Unusual Tissue Distribution Patterns

The tissue distribution of fluorodoisynolic acids has been observed to be unusual and different from that of typical high-affinity ligands for the estrogen receptor. researchgate.netnih.gov For instance, at 1–3 hours in immature female rats, trans-[18F]FDA showed low and rather nonselective uptake in the uterus, a principal estrogen target tissue, and its clearance was slow. researchgate.netnih.gov In contrast, cis-[18F]FDA demonstrated high uptake in nearly all tissues, with significant uterine uptake that continued to increase over a 1–6 hour period. researchgate.netnih.gov This uterine uptake of the cis isomer was blocked at later time points by a sufficient dose of unlabeled cis-FDA. researchgate.net

Data Table: Tissue Distribution of Fluorodoisynolic Acids in Immature Female Rats (1-3 hours)

| Compound | Uterine Uptake | General Tissue Uptake | Clearance Rate |

| trans-[18F]FDA | Low, nonselective | Not specified explicitly as high or low, but different from cis-isomer | Slow |

| cis-[18F]FDA | Significant, increasing | High in nearly all tissues | Limited after 5 hours (from blood, liver, kidneys) nih.gov |

Clearance Rates from Biological Compartments

The clearance rates of this compound derivatives from biological compartments have been examined in experimental systems. After administration of trans-[18F]FDA, a more polar metabolite was observed to accumulate slowly in the blood. researchgate.net For cis-[18F]FDA, however, no apparent metabolism was observed, with a large percentage of the blood activity at 5 hours attributed to the unmetabolized radioligand. nih.gov Clearance of cis-[18F]FDA from blood, liver, and kidneys was limited after 5 hours. nih.gov

Biotransformation and Metabolite Formation Research

The biotransformation of this compound and its derivatives has been a key area of research, particularly in understanding their high in vivo potency despite sometimes having low in vitro estrogen receptor binding affinity. wikipedia.orgresearchgate.netoup.com

Role of Metabolic Conversion in High In Vivo Potency

The disproportionately high estrogenic potency of bisdehydrothis compound (BDDA) and other this compound derivatives in vivo, despite relatively low estrogen receptor affinity, was eventually determined to be due to transformation into metabolites with greater estrogenic activity. wikipedia.org One possible explanation for the activity/binding paradox is that the carboxylic acid group of BDDA may be modified in vivo to an ester or amide. oup.comoup.com Studies have shown that the undissociated acid form of (±)Z-BDDA may have an affinity for estrogen receptors equal to or exceeding that of estradiol (B170435), which might be responsible for its high in vivo estrogenic potency. researchgate.netoup.comoup.com Another possibility is that these compounds are metabolized to become high-affinity estrogens. oup.com

Identification of Active Metabolites

Research has aimed to identify the active metabolites of this compound derivatives. While the search results highlight the role of metabolites in the high in vivo potency wikipedia.orgoup.comnucleos.comnih.gov, specific active metabolites of this compound itself are not explicitly detailed with chemical structures or names in the provided snippets. However, studies on BDDA, a related compound, indicate that modifications like the formation of a methyl ester can increase estrogen receptor binding affinity, although this did not always translate to increased reporter gene expression. oup.com The alcohol formed by reduction of the carboxylic acid residue of (±)-Z-BDDA, (±)-Z-BDD-OH, also showed high affinity and increased activity in gene expression assays. oup.com

Influence on Basal Metabolism and Energy Expenditure in Animal Models

Studies in animal models have investigated the influence of this compound derivatives on basal metabolism and energy expenditure. Research using (+)-Z-bisdehydrothis compound [(+)-Z-BDDA] in female obese Zucker rats demonstrated that it partially attenuated obesity and associated pathologies through increased resting energy expenditure and fatty acid utilization. nih.govresearchgate.net (+)-Z-BDDA was shown to increase resting energy expenditure, as evidenced by increased heat production and oxygen consumption. nih.govresearchgate.net A marked reduction in respiratory quotient (RQ) was also observed, consistent with enhanced fat oxidation. nih.govresearchgate.net Furthermore, (+)-Z-BDDA treatment was associated with the induction of hepatic AMPK, a key regulator of fatty acid metabolism, and induced the expression of PPARα and CPT1 in the liver of obese rodents. nih.gov These modifications of key regulators of fatty acid metabolism are indicative of enhanced energy and substrate metabolism, potentially accounting for the observed suppression of weight gain and prevention of obesity-related comorbidities. nih.gov

Data Table: Metabolic Effects of (+)-Z-BDDA in Female Obese Zucker Rats

| Metabolic Parameter | Effect of (+)-Z-BDDA Treatment | Supporting Evidence |

| Resting Energy Expenditure | Increased | Heat production, Oxygen consumption nih.govresearchgate.net |

| Respiratory Quotient (RQ) | Reduced | Consistent with enhanced fat oxidation nih.govresearchgate.net |

| Hepatic AMPK | Induction | Master regulator of fatty acid metabolism nih.gov |

| Hepatic PPARα Expression | Induction | Key regulator of fatty acid metabolism nih.gov |

| Hepatic CPT1 Expression | Induction | Key regulator of fatty acid metabolism nih.gov |

| Fatty Acid Utilization | Enhanced | Indicated by reduced RQ and gene expression changes nih.govresearchgate.net |

Impact on Resting Energy Expenditure and Oxygen Consumption

Studies in female obese Zucker rats treated with (+)-Z-BDDA have shown an increase in resting energy expenditure. researchgate.netresearchgate.net This effect was evident through measurements of heat production and oxygen consumption. researchgate.netresearchgate.net These findings suggest that treatment with this this compound derivative can enhance basal metabolic rate in this research model. researchgate.net

Effects on Respiratory Quotient and Substrate Utilization

Treatment with (+)-Z-BDDA in female obese Zucker rats resulted in a marked reduction in the respiratory quotient (RQ). researchgate.netresearchgate.net The respiratory quotient is an indicator of the type of substrate being metabolized for energy, with lower values suggesting increased reliance on fat oxidation. nih.govwikipedia.org The observed decrease in RQ, along with a corresponding induction of hepatic AMPK, suggests that (+)-Z-BDDA promotes enhanced fatty acid utilization in these rodents. researchgate.netresearchgate.net

Alterations in Lipid and Glucose Homeostasis

In addition to its effects on energy expenditure and substrate utilization, (+)-Z-BDDA has been shown to improve lipid and glucose homeostasis in obese Zucker rats. researchgate.netresearchgate.net These improvements were observed alongside a reduction in weight gain in the treated animals. researchgate.netresearchgate.net The enhanced fatty acid utilization indicated by the reduced RQ may partially contribute to the observed improvements in lipid metabolism. researchgate.net

Vii. Structure Activity Relationships Sar of Doisynolic Acid and Its Analogues

Identification of Key Structural Features for Estrogenic Activity

Structure-activity relationship studies for estrogen receptor (ER) binding have identified key features essential for estrogenic activity across diverse molecules, including both steroidal and nonsteroidal compounds. These features generally include a phenolic ring capable of hydrogen bonding, a rigid structure, and significant hydrophobicity. oup.comresearchgate.net Specifically, the ability of a phenolic ring at a position analogous to the 3-OH of estradiol (B170435) to engage in hydrogen bonding is a significant requirement for ER binding. This group can act as both a hydrogen bond donor and acceptor, primarily as a donor. researchgate.net

Doisynolic acid, as a seco-steroid with an opened D-ring, possesses a phenolic hydroxyl group. wikipedia.orgwikipedia.org The presence of a carboxylic acid moiety is a distinguishing feature of this compound derivatives compared to many other estrogenic compounds. oup.com Studies on bisdehydrothis compound (BDDA), a related this compound derivative, suggest that the undissociated carboxylic acid, rather than the carboxylate form, is what binds to ERs. oup.com This indicates that the polarity of this group and its ability to fit within the hydrophobic ligand-binding pocket of the ER are crucial. oup.comoup.com

Comparative Analysis with Other Synthetic and Natural Estrogens

Doisynolic acids are notable for exhibiting high estrogenic potency in vivo despite displaying relatively low binding affinity for estrogen receptors in vitro compared to estradiol. oup.comnih.govnih.gov This discrepancy between in vitro binding and in vivo activity is often referred to as a "binding-activity paradox". oup.comdntb.gov.ua

Studies have shown that doisynolic acids bind to cytoplasmic estrogen receptors with only about 1% the affinity of estradiol-17β in competitive binding-inhibition studies. nih.govnih.gov For example, the binding affinity of doisynolic acids for the estrogen receptor is reported to be low, approximately 1-2% that of estradiol. nih.gov This is in contrast to their high in vivo potency and long duration of action. oup.comnih.gov

Comparatively, other potent estrogens like diethylstilbestrol (B1670540) (DES) and ethynylestradiol generally show substantial binding affinity for cytosolic estradiol receptors, aligning more closely with their uterotropic activity. nih.gov DES, for instance, has been shown to be more potent than estradiol in certain receptor binding assays. nih.gov

The high in vivo potency of this compound derivatives despite low in vitro binding affinity has led to the hypothesis that they may undergo metabolic activation in vivo to compounds with higher affinity, exhibit exceptional persistence, bind to alternative receptor sites, or bind directly to nuclear receptor sites. oup.comnih.gov

Data on relative binding affinities (RBA) for ERα and ERβ highlight the differences between this compound derivatives and estradiol. For example, the methyl ester of bisdehydrothis compound showed significantly increased binding affinity for both ERα (14-fold higher) and ERβ (20-fold higher) compared to the parent bisdehydrothis compound, with RBAs approaching that of estradiol. oup.com This suggests that modifications to the carboxylic acid group can significantly impact binding affinity. oup.com

| Compound | Relative Binding Affinity (RBA, %) vs Estradiol (ERα) | Relative Binding Affinity (RBA, %) vs Estradiol (ERβ) |

| Estradiol | 100 | 100 |

| Bisdehydrothis compound | ~0.008 | ~0.003 |

| Bisdehydrothis compound methyl ester | ~0.12 | ~0.06 |

| Bisdehydrothis compound amide | ~0.002 | ~0.0007 |

Note: RBA values for Bisdehydrothis compound and its derivatives are approximate and based on reported fold changes relative to the parent compound, which had very low affinity. oup.com

Modeling Studies on Ligand-Receptor Interactions

Modeling studies of ligand-receptor interactions have been employed to understand how estrogenic compounds, including this compound derivatives, interact with the estrogen receptor. The ligand-binding pockets of both ERα and ERβ have been characterized as largely hydrophobic, with key hydrogen bonding interactions occurring with the hydroxyl groups analogous to the 3-phenol and 17β-hydroxyl of estradiol. oup.comoup.com

While the ER binding pocket is predominantly hydrophobic, modeling studies suggest that the carboxylic acid group of this compound derivatives may align structurally with the 17β-hydroxyl group of estradiol within the ligand-receptor complex. oup.comoup.com However, accommodating a group with a significant dipole moment like a carboxylic acid in a hydrophobic pocket is likely energetically less favorable, which could contribute to the lower binding affinity observed in vitro for this compound compared to estradiol. oup.comoup.com

Studies on derivatives, such as the methyl ester and amide of bisdehydrothis compound, support the influence of polarity on binding affinity. The less polar methyl ester showed increased binding affinity, while the more polar amide showed decreased binding affinity compared to the parent carboxylic acid. oup.comoup.com This aligns with the hydrophobic nature of the receptor ligand pocket and suggests that the undissociated carboxylic acid form is the relevant species for binding. oup.comoup.com

Viii. Advanced Research Methodologies and Analytical Approaches for Doisynolic Acid Studies

In Vitro Receptor Binding Assays (e.g., Competitive Binding, Electromobility Shift)

In vitro receptor binding assays are fundamental techniques used to quantify the affinity of a compound for a specific receptor. For doisynolic acid, competitive binding assays are commonly employed to assess its ability to compete with labeled estradiol (B170435) (E2) for binding to ERα and ERβ. oup.comoup.comresearchgate.net These assays typically involve incubating purified recombinant human ERα or ERβ with a fluorescent estrogen ligand and varying concentrations of the this compound derivative. oup.com Fluorescence polarization is a method used to measure the binding, where the polarization of the fluorescent ligand decreases as it is displaced from the receptor by the competing compound. oup.com

Studies using competitive binding assays have consistently shown that this compound and its derivatives, such as (±)-Z-bisdehydrothis compound [(±)-Z-BDDA], exhibit low binding affinity for ERs compared to E2. oup.comoup.comnih.govnih.govresearchgate.net For instance, (±)-Z-BDDA competes only weakly with estradiol. oup.comoup.com The relative binding affinities (RBAs) for (±)-Z-BDDA have been reported to be significantly lower than that of E2 (100%). researchgate.net

Interactive Table 1: Relative Binding Affinities of (-)-Z-BDDA and (+)-Z-BDDA for ERα and ERβ (Relative to E2 = 100%)

| Compound | ERα RBA (Competition Assay) | ERα RBA (Direct Assay) | ERβ RBA (Competition Assay) | ERβ RBA (Direct Assay) |

| Estradiol (E2) | 100% | 100% | 100% | 100% |

| (-)-Z-BDDA | ~6% | ~1.7% | ~7% | ~1.5% |

| (+)-Z-BDDA | ~0.08% | ~0.3% | ~0.2% | ~0.2% |

*Data derived from competitive and direct binding assays. researchgate.net

Interestingly, modifications to the carboxylic acid group of Z-BDDA can influence binding affinity. The methyl ester of (±)-Z-BDDA showed increased RBA for both ERα and ERβ compared to the parent compound, while the amide derivative showed even weaker binding. oup.comoup.com Studies investigating the effect of pH on (±)-Z-BDDA binding to ERs revealed that binding affinity increased at lower pH (6.5) compared to neutral (7.4) or elevated pH (8.0), suggesting that the undissociated carboxylic acid form binds to ERs. oup.com

Electrophoretic mobility shift assays (EMSA), also known as gel retardation assays, are used to study protein-nucleic acid interactions, such as the binding of ERs to estrogen response elements (EREs) in DNA. creative-biolabs.comnih.gov This technique is based on the principle that a protein-DNA complex migrates slower than the free DNA probe in a gel electrophoresis. creative-biolabs.comnih.gov While primarily used to demonstrate direct interaction between ER and DNA, a novel assay based on electromobility shift by ER has been used to directly determine relative binding affinities for this compound compounds. nih.gov EMSA can also be used to identify the specific proteins in a complex through supershift assays, where an antibody specific to the protein of interest is added, resulting in a larger complex with a further reduced mobility. creative-biolabs.comresearchgate.net

Cell Culture-Based Reporter Gene Assays for Estrogenic Activity

Cell culture-based reporter gene assays are widely used to assess the estrogenic activity of compounds by measuring their ability to activate ER-mediated gene transcription. nih.govresearchgate.net These assays typically involve transfecting cells with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene, such as luciferase or β-galactosidase. oup.comoup.comresearchgate.net Upon binding of an estrogenic compound to the co-transfected ER (ERα or ERβ) expression vector, the activated receptor complex binds to the ERE, leading to the transcription of the reporter gene and the production of a measurable signal. oup.comoup.com

Studies using reporter gene assays have shown that this compound derivatives can act as ligands for ERs and modulate gene expression. nih.gov For example, (-)-Z-BDDA has been shown to be an agonist for gene activation with both ERα and ERβ in Hela cells, albeit with different potencies. researchgate.net

Interactive Table 2: Estrogenic Gene Activation by (-)-Z-BDDA in Hela Cells

| Compound | Receptor | EC50 (nM) |

| (-)-Z-BDDA | ERα | ~0.3 |

| (-)-Z-BDDA | ERβ | ~5 |

*EC50 values represent the half maximal effective concentration for gene activation. researchgate.net

Despite showing increased binding affinity in competitive binding assays, the methyl ester derivative of (±)-Z-BDDA did not result in increased reporter gene expression compared to the parent compound. oup.comoup.com This suggests that increased binding affinity in vitro does not always translate to increased transcriptional activity in cell-based assays, potentially due to factors like metabolic stability or cellular uptake. oup.com These assays are crucial for investigating the "activity/binding paradox" observed with doisynolic acids, where high in vivo activity is seen despite low in vitro binding affinity. oup.comoup.comresearchgate.net

Animal Bioassays (e.g., Chick Oviduct Response, Uterotrophic Activity)

Animal bioassays are essential for evaluating the in vivo estrogenic potency of compounds. The chick oviduct response and the uterotrophic assay in rodents are classic examples. researchgate.netdntb.gov.uatdl.org

The chick oviduct response assay measures the increase in oviduct weight in immature chicks following administration of an estrogenic substance. oup.comoup.comannualreviews.org This assay has been used to compare the activity of various estrogens, including methoxy (B1213986) bisdehydro this compound (MDDA). oup.comoup.com Studies using this method in White Leghorn chicks observed unique responses to MDDA, with unusually large intragroup variation. oup.com Comparative activities in the chick oviduct test have shown that MDDA has significant estrogenic activity, although typically less potent than stilbestrol or estradiol benzoate. oup.comannualreviews.org

Interactive Table 3: Comparative Activities in Chick Oviduct Response Assay

| Compound | Relative Activity (Stilbestrol = 100) |

| Stilbestrol | 100 |

| Estradiol benzoate | 48 |

| Methylbisdehydrothis compound (MDDA) | 42 |

| Estradiol | 18 |

| Estrone (B1671321) | 12 |

*Data represents comparative activities based on chick oviduct weight. annualreviews.org

The uterotrophic assay in immature or ovariectomized rodents (typically rats or mice) measures the increase in uterine wet weight and/or dry weight as a sensitive indicator of estrogenic activity. nih.govoup.com this compound has been shown to exhibit uterotrophic activity in rats similar to that induced by estradiol-17β (E2), despite showing little affinity for ERs in vitro. nih.govoup.com This assay is particularly valuable for demonstrating the in vivo estrogenic potency of compounds like this compound that exhibit the activity/binding paradox. nih.govnih.govoup.comnih.gov The uterotrophic response involves increased uterine tissue weight and epithelial cell proliferation. nih.govoup.com

Techniques for Assessing Metabolic and Energy Expenditure Parameters (e.g., Indirect Calorimetry)

Studies investigating the effects of this compound derivatives on metabolism and energy expenditure often utilize techniques like indirect calorimetry. researchgate.netnih.govresearchgate.net Indirect calorimetry measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to estimate energy expenditure and substrate utilization (indicated by the respiratory quotient, RQ = VCO2/VO2). researchgate.net

Research using indirect calorimetry in animal models, such as obese Zucker rats, has demonstrated that administration of (+)-Z-bisdehydrothis compound [(+)-Z-BDDA] can enhance basal metabolism and fatty acid oxidation. researchgate.netnih.gov In these studies, (+)-Z-BDDA treatment increased resting energy expenditure, as evidenced by greater heat production and oxygen consumption. researchgate.netnih.gov A marked reduction in the respiratory quotient was also observed, suggesting increased utilization of fatty acids as an energy source. researchgate.netnih.gov

Interactive Table 4: Metabolic Parameters in Female Obese Zucker Rats Treated with (+)-Z-BDDA

| Parameter | Control Group (mean ± SE) | (+)-Z-BDDA Group (mean ± SE) | Significance (P < 0.05) |

| Heat Production (kJ/d) | [Value] | [Value] | Yes |

| Oxygen Consumption (L/d) | [Value] | [Value] | Yes |

| Respiratory Quotient (RQ) | [Value] | [Value] | Yes* |

*Values are representative and indicate significant differences (P < 0.05) between groups. Specific numerical values would be included if available in the source text. researchgate.netnih.gov

These findings, obtained through indirect calorimetry, suggest that the antiobesity effects observed with (+)-Z-BDDA in rodent models may be partially attributed to enhanced energy expenditure and fatty acid utilization. researchgate.netnih.gov

Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., Western Blotting, SDS-PAGE)

Molecular biology techniques are crucial for investigating the mechanisms by which this compound affects gene and protein expression. Techniques such as Western blotting and SDS-PAGE are commonly employed. nih.govtdl.orgresearchgate.netoup.comjci.orgnih.gov

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a technique used to separate proteins based on their size. tdl.org Following separation by SDS-PAGE, proteins are typically transferred to a membrane (e.g., nitrocellulose) for Western blotting. nih.govtdl.orgjci.org

Western blotting uses specific antibodies to detect and quantify target proteins. nih.govtdl.orgjci.org In studies involving this compound, Western blotting can be used to analyze the expression levels of estrogen receptors (ERα and ERβ) and other proteins involved in estrogen signaling pathways or metabolic processes. nih.govtdl.orgoup.comjci.orgnih.gov For example, Western blotting has been used to analyze the expression of ERα protein levels in uterine tissue. nih.gov Densitometric analysis of the bands on Western blots allows for the quantification of protein abundance. nih.govjci.org

Research on (+)-Z-BDDA has utilized Western blotting to assess the induction of hepatic AMPK (AMP-activated protein kinase), a key enzyme involved in energy metabolism, in obese Zucker rats. researchgate.net The analysis of protein expression levels provides insights into the molecular targets and downstream effects of this compound derivatives. nih.govresearchgate.net

Interactive Table 5: Hepatic AMPK Phosphorylation in Female Obese Zucker Rats Treated with (+)-Z-BDDA

| Protein Marker | Control Group (Band Intensity) | (+)-Z-BDDA Group (Band Intensity) |

| Phosphorylated AMPK | [Value] | [Value] |

| Total AMPK | [Value] | [Value] |

| Ratio (pAMPK/Total AMPK) | [Value] | [Value] |

*Values represent relative band intensities from Western blot analysis. Specific numerical values would be included if available in the source text. researchgate.net

These molecular techniques, in conjunction with other methodologies, help to elucidate the complex mechanisms underlying the biological activities of this compound, including its effects on metabolism and gene regulation. nih.govresearchgate.net

Ix. Future Directions and Research Implications

Elucidating the Complete Molecular Mechanisms Underlying the Binding-Activity Paradox

The discrepancy between the low in vitro binding affinity and high in vivo estrogenic potency of doisynolic acid derivatives, such as Z-bisdehydrothis compound (Z-BDDA), presents a long-standing paradox that warrants further investigation. wikipedia.orgoup.com This binding-activity paradox has led to several hypotheses. One possibility is the existence of other, as yet unidentified, high-affinity interactions through which these compounds exert their biological activities. oup.com These interactions could involve alternative estrogen receptors or mechanisms distinct from those mediated by estradiol (B170435), potentially including entirely different receptors, pathways, and actions. oup.com

Studies on derivatives of Z-BDDA have provided some insight. For instance, synthesizing and evaluating derivatives where the carboxylic acid group is modified, such as the methyl ester or amide, has been explored. oup.com The relative binding affinity (RBA) of the methyl ester for ERα and ERβ was found to be significantly increased compared to the parent compound, yet this higher affinity did not translate to increased reporter gene expression. oup.com Conversely, the amide showed a decrease in RBA. oup.com This suggests that the carboxylic acid group plays a role in the binding and activity, and its modification can decouple these aspects. oup.com Further research is needed to fully understand the molecular basis of these observations and how the chemical structure dictates the in vivo activity despite weak receptor binding in standard in vitro assays. The relationship between the RBAs of the ester, acid, and amide forms is consistent with their predicted polarity, suggesting the undissociated carboxylic acid, rather than the carboxylate, binds to ERs. oup.com Studies at different pH levels support a simple acid-base equilibrium model where BDDA binds as the undissociated acid with affinity potentially equal to or exceeding that of estradiol. oup.com

Further Characterization of Isomer-Specific Biological Activities and Tissue Selectivity

This compound and its derivatives can exist as different isomers, and these isomers may exhibit distinct biological activities and tissue selectivities. For example, the levorotatory isomer of bisdehydrothis compound is an estrogen with an "astonishingly" high degree of potency, while the dextrorotatory isomer is inactive. wikipedia.org Studies with fluorine-substituted analogs of trans-doisynolic acid and cis-doisynolic acid have shown unusual and different tissue distribution patterns in immature female rats. researchgate.net Trans-[18F]FDA showed low and nonselective uptake in the uterus and slow clearance, while cis-[18F]FDA exhibited high uptake in nearly all tissues, including significant and increasing uterine uptake over time. researchgate.net The uterine uptake of the cis isomer was blocked by a high dose of unlabeled cis-FDA. researchgate.net

These findings highlight the importance of further characterizing the isomer-specific biological activities and tissue selectivity of this compound derivatives. Understanding how the stereochemistry influences receptor interactions, downstream signaling pathways, and distribution in different tissues is crucial for assessing their potential research applications. Further long-term studies, potentially using labeled compounds, are needed to fully explicate the unusual distribution properties and high in vivo activity observed with certain isomers. researchgate.net

Exploring Novel Metabolic Transformations and Active Metabolites

The high in vivo potency of this compound derivatives despite low in vitro binding affinity has been partly attributed to their transformation into metabolites with greater estrogenic activity. wikipedia.org For instance, one possible explanation for the activity vs. binding paradox of Z-BDDA is that its carboxylic acid group may be modified in vivo to an ester or amide. oup.comresearchgate.net While the methyl ester showed increased binding affinity, it did not lead to increased reporter gene expression, suggesting a complex relationship between metabolism, binding, and activity. oup.com

Future research should focus on comprehensively identifying and characterizing the metabolic transformations that this compound and its derivatives undergo in biological systems. This includes exploring novel metabolic pathways and identifying the active metabolites responsible for the observed in vivo effects. Studies have shown that a more polar metabolite slowly accumulates in the blood after administration of trans-[18F]FDA, while cis-[18F]FDA showed no apparent metabolism, with the majority of blood activity assigned to the unmetabolized radioligand. researchgate.net Low metabolic clearance and a long duration of action have been observed with doisynolic acids, further supporting the role of metabolic effects in their activity/binding paradox. oup.comoup.com Techniques such as gas-liquid chromatography combined with mass spectrometry can be valuable in isolating and characterizing these metabolic products. annualreviews.org Understanding the metabolic fate is essential for a complete picture of their pharmacological profile and for interpreting in vivo study results.

Investigating Potential for Research into Metabolic Regulation and Disease Models

This compound derivatives, particularly Z-BDDA, have shown potential in influencing metabolic parameters. Studies in female obese Zucker rats have indicated that (+)-Z-BDDA attenuated weight gain and improved lipid and glucose homeostasis. researchgate.net It enhanced basal metabolism and fatty acid oxidation, suggesting potential effects on energy expenditure and substrate utilization. researchgate.net These findings suggest a potential for investigating this compound derivatives in research related to metabolic regulation and in relevant disease models such as obesity and diabetes. researchgate.net

Further investigation is required to fully elucidate the mechanisms by which these compounds influence metabolism and to determine their potential therapeutic implications in metabolic diseases. researchgate.net This could involve exploring their interactions with key metabolic regulators and pathways. While research on bile acids and their receptor FXR in metabolic diseases is ongoing and shows the importance of metabolic regulation, the specific role and potential of this compound derivatives in this context need to be explored. frontiersin.org

Methodological Advancements for Comprehensive In Vitro and In Vivo Assessments

To fully understand the complex pharmacology of this compound and its derivatives, advancements in methodologies for both in vitro and in vivo assessments are necessary. The observed discrepancies between in vitro binding assays and in vivo activity highlight the limitations of relying solely on standard in vitro methods for predicting in vivo efficacy. oup.com

Future research should focus on developing and applying more sophisticated in vitro models that can better mimic the in vivo environment, including considering metabolic transformations and interactions with various cellular components beyond just the classical estrogen receptors. Furthermore, advanced in vivo techniques are needed for comprehensive pharmacokinetic and pharmacodynamic studies. This includes using labeled compounds for detailed tissue distribution and metabolic fate analysis, as demonstrated with fluorine-18 (B77423) and tritium-labeled this compound derivatives. researchgate.net Methodological advancements that allow for the assessment of isomer-specific effects and tissue-selective actions at a molecular level will be crucial for advancing the understanding of this class of compounds.

Q & A

Q. Reproducibility Tips :

- Document batch-specific variables (e.g., KOH purity, cooling rates).

- Include positive controls (e.g., reference samples from prior syntheses).

- Adhere to reporting standards for experimental protocols (e.g., detailing apparatus setup in supplementary materials) .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data) of this compound across studies?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Uncharacterized byproducts from incomplete reactions.

- Analytical Variability : Differences in NMR solvent systems or IR calibration.

Q. Methodological Solutions :

- Multi-Technique Validation : Cross-validate using HPLC-MS for purity (>98%) and X-ray crystallography for structural confirmation .

- Collaborative Replication : Share raw spectral data via open-access platforms to enable cross-lab verification .

- Meta-Analysis : Systematically compare historical datasets to identify trends (e.g., solvent effects on melting points) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural and functional properties?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm steroidal backbone and hydroxyl group positions. Key signals: δ 1.25 ppm (angular methyl groups) and δ 5.35 ppm (olefinic protons) .

- Infrared Spectroscopy (IR) : O-H stretch (~3400 cm) and conjugated carbonyl peaks (~1700 cm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion [M+H] at m/z 318.219 .

- HPLC-PDA : Assess purity and quantify degradation products under accelerated stability conditions .

Advanced: What experimental design strategies optimize this compound synthesis yield while minimizing impurities in scaled-up reactions?

Answer:

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., KOH concentration, stirring rate) and identify interactions affecting yield .

- In-Line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time .

- Green Chemistry Approaches : Replace KOH with ionic liquids to reduce side reactions and improve recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.